![molecular formula C20H31ClN4O4S2 B14334006 2-[5-chloro-4-methyl-2-[(5-methyl-4,5-dihydro-1H-imidazol-2-yl)sulfamoyl]phenyl]sulfanylacetic acid;2,6-dimethylpiperidine CAS No. 107464-71-1](/img/structure/B14334006.png)
2-[5-chloro-4-methyl-2-[(5-methyl-4,5-dihydro-1H-imidazol-2-yl)sulfamoyl]phenyl]sulfanylacetic acid;2,6-dimethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-chloro-4-methyl-2-[(5-methyl-4,5-dihydro-1H-imidazol-2-yl)sulfamoyl]phenyl]sulfanylacetic acid;2,6-dimethylpiperidine is a complex organic compound that features a combination of sulfamoyl, imidazole, and piperidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-chloro-4-methyl-2-[(5-methyl-4,5-dihydro-1H-imidazol-2-yl)sulfamoyl]phenyl]sulfanylacetic acid;2,6-dimethylpiperidine typically involves multi-step reactions. The preparation starts with the formation of the imidazole ring, which can be achieved through methods such as the Debus-Radziszewski synthesis or the Wallach synthesis Reaction conditions often include the use of catalysts such as nickel or copper, and reagents like amido-nitriles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-chloro-4-methyl-2-[(5-methyl-4,5-dihydro-1H-imidazol-2-yl)sulfamoyl]phenyl]sulfanylacetic acid;2,6-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2-[5-chloro-4-methyl-2-[(5-methyl-4,5-dihydro-1H-imidazol-2-yl)sulfamoyl]phenyl]sulfanylacetic acid;2,6-dimethylpiperidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[5-chloro-4-methyl-2-[(5-methyl-4,5-dihydro-1H-imidazol-2-yl)sulfamoyl]phenyl]sulfanylacetic acid;2,6-dimethylpiperidine involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interfere with receptor signaling pathways. The sulfamoyl and imidazole groups play crucial roles in these interactions, contributing to the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-methylaniline: Shares the chloro and methyl groups but lacks the complex sulfamoyl and imidazole moieties.
Methylchloroisothiazolinone: Contains a sulfur moiety and exhibits biocidal properties, but differs significantly in structure and application.
Uniqueness
2-[5-chloro-4-methyl-2-[(5-methyl-4,5-dihydro-1H-imidazol-2-yl)sulfamoyl]phenyl]sulfanylacetic acid;2,6-dimethylpiperidine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Propriétés
Numéro CAS |
107464-71-1 |
|---|---|
Formule moléculaire |
C20H31ClN4O4S2 |
Poids moléculaire |
491.1 g/mol |
Nom IUPAC |
2-[5-chloro-4-methyl-2-[(5-methyl-4,5-dihydro-1H-imidazol-2-yl)sulfamoyl]phenyl]sulfanylacetic acid;2,6-dimethylpiperidine |
InChI |
InChI=1S/C13H16ClN3O4S2.C7H15N/c1-7-3-11(10(4-9(7)14)22-6-12(18)19)23(20,21)17-13-15-5-8(2)16-13;1-6-4-3-5-7(2)8-6/h3-4,8H,5-6H2,1-2H3,(H,18,19)(H2,15,16,17);6-8H,3-5H2,1-2H3 |
Clé InChI |
KNWUJLKOGSZHQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(N1)C.CC1CN=C(N1)NS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,5-Tris[(2-bromoethyl)sulfanyl]benzene](/img/structure/B14333934.png)

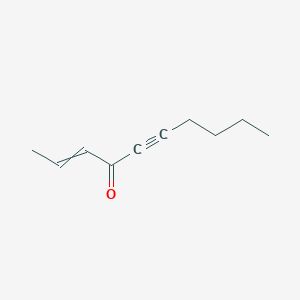
![5-[(2-Aminoethyl)amino]-2-nitrophenol](/img/structure/B14333954.png)

![2-Chloro-5-[(6,7-dimethoxyisoquinolin-4-yl)methyl]phenol](/img/structure/B14333959.png)
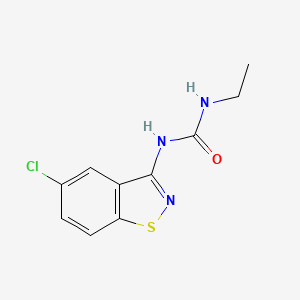
![[(1S,4R,7aS)-1-[(Z,2R,3R)-6-(methoxymethoxy)-6-methyl-3-(phenylcarbamoyloxy)hept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B14333976.png)
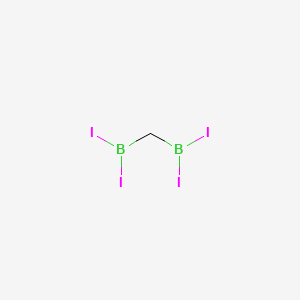

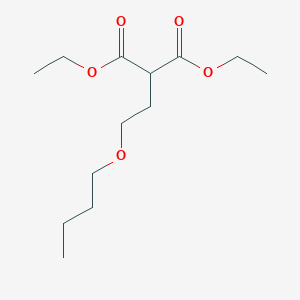
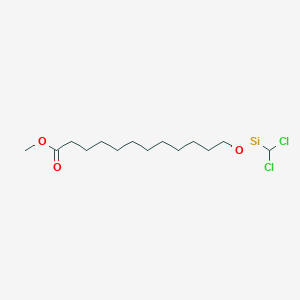
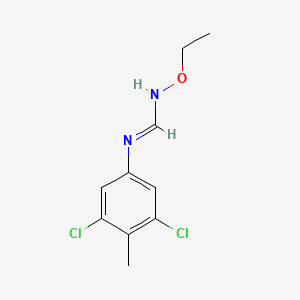
![4-[2-(4-Chlorophenyl)ethenyl]-N-methylaniline](/img/structure/B14334011.png)
